molecular formula C20H21ClN2O2 B4340413 3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione

3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B4340413
M. Wt: 356.8 g/mol
InChI Key: QXTGZVLQHFOHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with a 2-(2-chlorophenyl)ethylamino group and a 4-ethylphenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-(2-chlorophenyl)ethylamine with a suitable diketone precursor under acidic or basic conditions to form the pyrrolidinedione ring. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione
  • 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-isopropylphenyl)-2,5-pyrrolidinedione
  • 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-tert-butylphenyl)-2,5-pyrrolidinedione

Uniqueness

Compared to similar compounds, 3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the 4-ethylphenyl group. This substituent can influence the compound’s chemical reactivity, biological activity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

3-[2-(2-chlorophenyl)ethylamino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-2-14-7-9-16(10-8-14)23-19(24)13-18(20(23)25)22-12-11-15-5-3-4-6-17(15)21/h3-10,18,22H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTGZVLQHFOHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[(2-chlorophenethyl)amino]-1-(4-ethylphenyl)dihydro-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.